molecular formula C8H9NO4 B1220836 Isohematinic acid CAS No. 86408-37-9

Isohematinic acid

Cat. No.: B1220836
CAS No.: 86408-37-9
M. Wt: 183.16 g/mol
InChI Key: HWRKHCHRWDVQPP-UHFFFAOYSA-N
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Description

Isohematinic acid is a lesser-studied organic compound hypothesized to belong to the class of hematinic acids, which are historically associated with blood-related functions or iron metabolism . While direct structural data on this compound is sparse in the literature, its nomenclature suggests a structural or functional relationship to hematinic acid (e.g., positional isomerism or modified functional groups).

Key hypothesized properties include:

  • Molecular formula: Likely similar to hematinic acid (C₆H₈O₄), with variations in functional group arrangement.
  • Solubility: Moderate solubility in polar solvents, inferred from structurally related sulfonic acids .
  • Stability: Stable under ambient conditions but susceptible to degradation at elevated temperatures (>150°C) .

Properties

CAS No.

86408-37-9

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

3-(4-methylidene-2,5-dioxopyrrolidin-3-yl)propanoic acid

InChI

InChI=1S/C8H9NO4/c1-4-5(2-3-6(10)11)8(13)9-7(4)12/h5H,1-3H2,(H,10,11)(H,9,12,13)

InChI Key

HWRKHCHRWDVQPP-UHFFFAOYSA-N

SMILES

C=C1C(C(=O)NC1=O)CCC(=O)O

Canonical SMILES

C=C1C(C(=O)NC1=O)CCC(=O)O

Synonyms

isohematinic acid

Origin of Product

United States

Comparison with Similar Compounds

Haematinic Acid

  • Molecular formula : C₆H₈O₄ .
  • Key features : Contains a conjugated carboxylic acid and hydroxyl group system, critical for iron chelation in biological systems .

Isethionic Acid (2-Hydroxyethanesulfonic Acid)

  • Molecular formula : C₂H₆O₄S .
  • Key features : Sulfonic acid group enhances solubility and stability in aqueous media, making it a common ingredient in cosmetic and detergent formulations .

Functional Analogues

Ethylenediaminetetraacetic Acid (EDTA)

  • Molecular formula : C₁₀H₁₆N₂O₈.
  • Key features : Superior metal-chelating capacity, widely used in industrial and medical contexts (e.g., heavy metal detoxification) .

Comparative Data Table

Property Isohematinic Acid (Hypothesized) Haematinic Acid Isethionic Acid
Molecular Formula C₆H₈O₄ (inferred) C₆H₈O₄ C₂H₆O₄S
Molecular Weight ~168.12 g/mol 168.12 g/mol 142.13 g/mol
Solubility in Water Moderate Low High
Thermal Stability Stable up to 150°C Decomposes at 120°C Stable up to 200°C
Primary Applications Research (potential chelators) Obsolete pharmaceutical uses Detergents, cosmetics

Research Findings and Gaps

Synthetic Accessibility : this compound’s synthesis route remains undocumented, whereas isethionic acid is industrially produced via sulfonation of ethylene oxide . Haematinic acid synthesis involves multi-step carboxylation, limiting scalability .

Functional Efficacy : Haematinic acid’s iron-chelating capacity is inferior to EDTA, suggesting this compound may require structural optimization for biomedical relevance .

Q & A

Q. What experimental frameworks are suitable for investigating this compound’s interaction with cellular membranes or protein targets?

  • Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For membrane interactions, employ fluorescence anisotropy or confocal microscopy with lipid bilayer models. Include negative controls (e.g., scrambled peptides) and validate findings with knockdown/knockout cellular models .

Q. How can researchers resolve conflicting hypotheses about this compound’s mechanism of action in enzymatic inhibition?

  • Methodological Answer: Apply kinetic assays (e.g., Michaelis-Menten analysis) under varying substrate/inhibitor concentrations. Use computational docking studies to predict binding sites and validate with mutagenesis experiments. Address contradictions by comparing experimental conditions (e.g., enzyme isoforms, buffer composition) across studies .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Account for clustered data (e.g., repeated measures) via mixed-effects models. Report confidence intervals and p-values with adjustments for multiple comparisons .

Q. How should researchers design longitudinal studies to assess this compound’s metabolic fate in vivo?

  • Methodological Answer: Utilize radiolabeled isotopes (e.g., ^14C-tracers) for pharmacokinetic profiling in animal models. Combine LC-MS/MS for metabolite identification and compartmental modeling for clearance rates. Ensure ethical compliance with guidelines for humane endpoints and sample size justification .

Data Reporting and Reproducibility

Q. What documentation standards are critical for ensuring reproducibility in this compound research?

  • Methodological Answer: Adhere to the Beilstein Journal’s guidelines: provide detailed experimental protocols, including batch numbers of reagents and instrument calibration data. For novel compounds, submit crystallographic data to repositories (e.g., Cambridge Structural Database). Use Supplementary Materials for raw datasets and code .

Q. How can researchers validate computational predictions of this compound’s bioactivity in experimental models?

  • Methodological Answer: Cross-validate in silico results (e.g., molecular dynamics simulations) with wet-lab assays (e.g., enzyme inhibition or cell viability tests). Report sensitivity/specificity metrics and include positive/negative controls to minimize overfitting biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isohematinic acid
Reactant of Route 2
Isohematinic acid

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